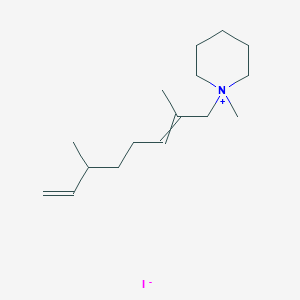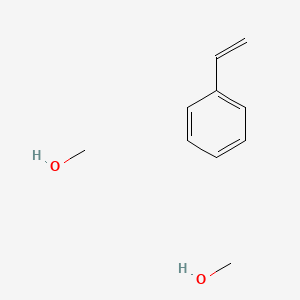
1,2-Bis(dibromoboryl) tetrafluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(dibromoboryl) tetrafluorobenzene is a compound with the molecular formula C6B2Br4F4 It is characterized by the presence of two dibromoboryl groups attached to a tetrafluorobenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(dibromoboryl) tetrafluorobenzene typically involves the reaction of tetrafluorobenzene with dibromoborane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C6F4} + 2 \text{BBr3} \rightarrow \text{C6B2Br4F4} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction temperature is maintained at a moderate level to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to ensure the efficient and safe production of the compound. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions
1,2-Bis(dibromoboryl) tetrafluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromoboryl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different boron-containing products.
Reduction Reactions: Reduction of the dibromoboryl groups can lead to the formation of boron-hydride derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or ozone are used. The reactions are conducted under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents to avoid hydrolysis of the reactants.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Oxidation Reactions: Boron-containing oxides or hydroxides.
Reduction Reactions: Boron-hydride derivatives.
科学的研究の応用
1,2-Bis(dibromoboryl) tetrafluorobenzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of boron-containing compounds and materials.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential as a diagnostic agent in medical imaging.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of 1,2-Bis(dibromoboryl) tetrafluorobenzene involves its interaction with molecular targets through its boron centers. The dibromoboryl groups can form coordinate bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of the target molecules and pathways, resulting in the desired effects.
類似化合物との比較
Similar Compounds
- 1,2-Bis(dichloroboryl) tetrafluorobenzene
- 1,2-Bis(difluoroboryl) tetrafluorobenzene
- 1,2-Bis(diiodoboryl) tetrafluorobenzene
Uniqueness
1,2-Bis(dibromoboryl) tetrafluorobenzene is unique due to the presence of dibromoboryl groups, which impart distinct chemical properties compared to its analogs. The bromine atoms enhance the reactivity of the boron centers, making the compound more versatile in various chemical reactions. Additionally, the tetrafluorobenzene ring provides high thermal stability and resistance to chemical degradation, making it suitable for advanced applications in research and industry.
特性
CAS番号 |
223769-11-7 |
|---|---|
分子式 |
C6B2Br4F4 |
分子量 |
489.3 g/mol |
IUPAC名 |
dibromo-(2-dibromoboranyl-3,4,5,6-tetrafluorophenyl)borane |
InChI |
InChI=1S/C6B2Br4F4/c9-7(10)1-2(8(11)12)4(14)6(16)5(15)3(1)13 |
InChIキー |
BVTPZEHJFJNPDS-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)B(Br)Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
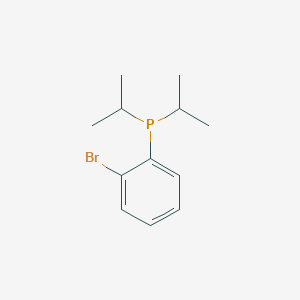

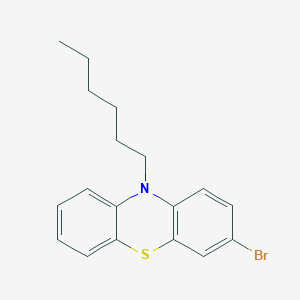
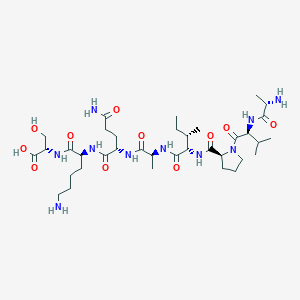
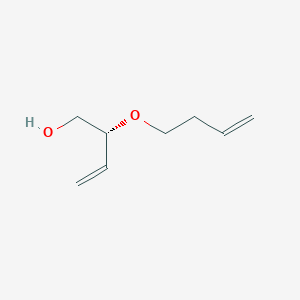
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
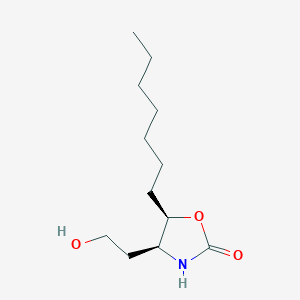
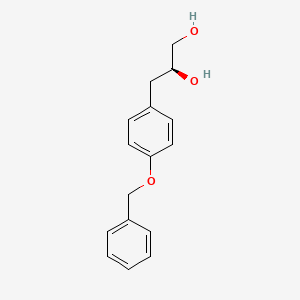
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
